molecular formula C20H15ClFN3O2S B6554079 N-(2-chloro-4-methylphenyl)-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide CAS No. 1040679-00-2

N-(2-chloro-4-methylphenyl)-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide

Cat. No. B6554079
CAS RN: 1040679-00-2
M. Wt: 415.9 g/mol
InChI Key: JUIYSRLUQAEINF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chloro-4-methylphenyl)-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is a useful research compound. Its molecular formula is C20H15ClFN3O2S and its molecular weight is 415.9 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chloro-4-methylphenyl)-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide is 415.0557538 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-chloro-4-methylphenyl)-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-chloro-4-methylphenyl)-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Antipromastigote Activity: N-(2-chloro-4-methylphenyl)-2-{13-fluoro-4-methyl-6-oxo-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetamide has demonstrated potent antipromastigote activity. In fact, it surpasses standard drugs like miltefosine and amphotericin B deoxycholate in inhibiting the growth of Leishmania parasites . This finding suggests its potential as a novel antileishmanial agent.

Antimalarial Properties: Pyrazole-bearing compounds, to which F3382-4583 belongs, are known for their diverse pharmacological effects. This compound’s synthesis and structure verification have revealed promising antimalarial activity . Further investigations could explore its potential as an antimalarial drug candidate.

Material Science

Novel Compound Synthesis: The combination of amides and oxazines, as seen in F3382-4583, represents an innovative approach to synthesizing novel compounds. Such compounds find applications in material science, including the development of functional materials and coatings . Researchers may explore its properties for specific applications in this field.

Organic Synthesis

Protodeboronation Reactions: F3382-4583 can be used in protodeboronation reactions. For instance, it has been applied in the formal total synthesis of δ-®-coniceine and indolizidine 209B . Investigating its reactivity in other transformations could yield valuable insights for organic synthesis.

Computational Chemistry

Molecular Modeling: Researchers can employ computational methods to study F3382-4583’s electronic structure, conformational preferences, and binding interactions. Such studies aid in predicting its behavior in various environments and guide further experimental work.

properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFN3O2S/c1-10-6-7-14(12(21)8-10)24-16(26)9-25-11(2)23-18-17-13(22)4-3-5-15(17)28-19(18)20(25)27/h3-8H,9H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUIYSRLUQAEINF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C(=NC3=C(C2=O)SC4=CC=CC(=C43)F)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-methylphenyl)-2-(9-fluoro-2-methyl-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide

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